molecular formula C19H21N3O5 B14756303 n-[(Benzyloxy)carbonyl]tyrosylglycinamide CAS No. 1172-66-3

n-[(Benzyloxy)carbonyl]tyrosylglycinamide

Cat. No.: B14756303
CAS No.: 1172-66-3
M. Wt: 371.4 g/mol
InChI Key: QJVFWNHLKIAQAW-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]tyrosylglycinamide is an organic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group attached to the tyrosine residue, which is further linked to a glycinamide moiety. This compound is often used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]tyrosylglycinamide typically involves the protection of the amino group of tyrosine using benzyl chloroformate, followed by coupling with glycinamide. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]tyrosylglycinamide undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]tyrosylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]tyrosylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted side reactions during peptide synthesis. Upon removal of the protecting group, the active peptide can interact with its target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]tyrosylglycinamide is unique due to the presence of both the benzyloxycarbonyl-protected tyrosine and the glycinamide moiety. This combination allows for specific applications in peptide synthesis and research, providing a versatile tool for scientists in various fields.

Properties

CAS No.

1172-66-3

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

benzyl N-[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C19H21N3O5/c20-17(24)11-21-18(25)16(10-13-6-8-15(23)9-7-13)22-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,24)(H,21,25)(H,22,26)

InChI Key

QJVFWNHLKIAQAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N

Origin of Product

United States

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